molecular formula C24H26N4O2 B2535847 ((2-Phenylethyl)amino)-N-(4-(((2-phenylethyl)amino)carbonylamino)phenyl)formamide CAS No. 524933-51-5

((2-Phenylethyl)amino)-N-(4-(((2-phenylethyl)amino)carbonylamino)phenyl)formamide

Cat. No. B2535847
CAS RN: 524933-51-5
M. Wt: 402.498
InChI Key: DFUMGEHRORTILW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups, including amine and amide groups. These functional groups suggest that the compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure and the functional groups it contains. For example, the presence of polar functional groups like amines and amides could influence the compound’s solubility in water .

Scientific Research Applications

Degradation and Environmental Impact

A study by Qutob et al. (2022) reviews the degradation of acetaminophen by advanced oxidation processes (AOPs), highlighting the pathways, by-products, and biotoxicity of degradation products. While the compound is not specifically mentioned, the methodologies and analyses could be applicable to studying its environmental stability and degradation.

Synthesis and Structural Properties

Research by Issac and Tierney (1996) on the synthesis and structural properties of novel substituted compounds, including discussions on reaction mechanisms and product characterization, may offer a foundation for synthesizing and analyzing the compound and exploring its potential biological or chemical activities.

Bioactivity and ToxicityA comprehensive review by Friedman and Levin (2008) focuses on methods to reduce the dietary content and toxicity of acrylamide, a compound known for its potential health risks. The methodologies for mitigating toxicity and analyzing bioactive compounds in this review could be relevant for assessing the safety and potential therapeutic applications of “((2-Phenylethyl)amino)-N-(4-(((2-phenylethyl)amino)carbonylamino)phenyl)formamide.”

Analytical Methods and Quality Control

The study by Yu et al. (2022) on the chemical and bioactivity diversity of 2-(2-phenylethyl)chromones in agarwood provides insights into analytical techniques, bioactivity assays, and quality control measures that could be applied to investigate the compound , especially considering its structural complexity and potential bioactivity.

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the biological target it interacts with. Without more information, it’s difficult to speculate on the mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information on this compound, it’s difficult to provide a detailed safety analysis .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if this compound has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

properties

IUPAC Name

1-(2-phenylethyl)-3-[4-(2-phenylethylcarbamoylamino)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2/c29-23(25-17-15-19-7-3-1-4-8-19)27-21-11-13-22(14-12-21)28-24(30)26-18-16-20-9-5-2-6-10-20/h1-14H,15-18H2,(H2,25,27,29)(H2,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUMGEHRORTILW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)NC2=CC=C(C=C2)NC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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